molecular formula C3H6NO5S- B10772734 2-Amino-3-sulfopropanoate

2-Amino-3-sulfopropanoate

Cat. No.: B10772734
M. Wt: 168.15 g/mol
InChI Key: XVOYSCVBGLVSOL-UHFFFAOYSA-M
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Description

L-cysteate: is a naturally occurring amino acid derivative, specifically a beta-sulfoalanine. It is characterized by a C-terminal sulfonic acid group. This compound was first discovered in wool and is known to be involved in various biological processes, including the metabolism of cysteine and taurine .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-cysteate can be synthesized through the oxidation of L-cystine. One efficient method involves the use of chlorine in water or alcohols, which yields L-cysteate and its esters . The reaction is typically carried out at room temperature, and the esters are precipitated from the reaction mixture.

Industrial Production Methods: Industrial production of L-cysteate often involves the chemical hydrolysis of proteins, such as keratin from animal hair. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater . Biotechnological approaches, including fermentation and enzymatic biotransformation, are being explored as more sustainable alternatives .

Properties

Molecular Formula

C3H6NO5S-

Molecular Weight

168.15 g/mol

IUPAC Name

2-amino-3-sulfopropanoate

InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/p-1

InChI Key

XVOYSCVBGLVSOL-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])N)S(=O)(=O)O

Origin of Product

United States

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